2-Bromo-4-(2-chloro-6-fluorophenyl)-1-butene
Description
2-Bromo-4-(2-chloro-6-fluorophenyl)-1-butene is a halogenated aliphatic compound featuring a bromine atom at the second carbon of a 1-butene chain and a 2-chloro-6-fluorophenyl substituent at the fourth carbon. This structure combines aromatic halogenation with an unsaturated aliphatic chain, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions or functional group transformations.
Properties
IUPAC Name |
2-(3-bromobut-3-enyl)-1-chloro-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZJHBYNZZLYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=CC=C1Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2-chloro-6-fluorophenyl)-1-butene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzene and 1,4-dibromobutene.
Halogenation: The 2-chloro-6-fluorobenzene undergoes halogenation to introduce the bromine atom at the desired position.
Coupling Reaction: The halogenated intermediate is then coupled with 1,4-dibromobutene under specific conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with different halogenation patterns.
Scientific Research Applications
Scientific Research Applications
- Chemistry 2-Bromo-4-(2-chloro-6-fluorophenyl)-1-butene serves as a building block in synthesizing more complex organic molecules.
- Biology This compound is investigated for its potential biological activity and interactions with biomolecules.
- Medicine It is explored as a precursor in synthesizing pharmaceutical compounds.
- Industry It is utilized in producing specialty chemicals and materials.
Preparation Methods
The synthesis of this compound typically involves these steps:
- Starting Materials : Beginning with commercially available materials like 2-chloro-6-fluorobenzene and 1,4-dibromobutene.
- Halogenation : 2-chloro-6-fluorobenzene undergoes halogenation to introduce the bromine atom at the desired position.
- Coupling Reaction : The halogenated intermediate is coupled with 1,4-dibromobutene under specific conditions to form the final product.
Industrial production may involve large-scale halogenation and coupling reactions, using catalysts and optimized conditions to ensure high yield and purity.
Types of Reactions
This compound can undergo several types of reactions:
- Substitution Reactions : Nucleophilic substitution reactions can occur due to the presence of halogen atoms.
- Oxidation and Reduction : The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
- Coupling Reactions : It can be used in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
This compound is a halogenated organic compound studied in medicinal chemistry for potential biological activities. The presence of bromine, chlorine, and fluorine atoms contributes to its chemical reactivity and interaction capabilities.
The biological activity of this compound involves interactions with molecular targets through halogenated functional groups. These interactions can lead to chemical transformations depending on specific conditions and reagents.
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor properties. Similar compounds have inhibited tumor growth through apoptosis induction and cell cycle arrest. Analogous structures have been reported to inhibit MCL-1, a protein involved in cell survival pathways.
Antimicrobial Activity
Halogenated compounds often possess antimicrobial properties. Studies on related brominated compounds have demonstrated antibacterial and antifungal activities against various pathogens. The combination of bromine and chlorine in this compound may enhance its efficacy against microbial strains.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-chloro-6-fluorophenyl)-1-butene involves its interaction with molecular targets through its halogenated functional groups These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used
Comparison with Similar Compounds
Halogenated Phenyl Ethanones
- 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone (CAS 157359-99-4) Structure: Features a brominated ethanone group attached to a 2-chloro-6-fluorophenyl ring. Key Differences: The ethanone functional group (C=O) contrasts with the butene chain in the target compound, leading to divergent reactivity. Ethanones are prone to nucleophilic additions or reductions, whereas the butene chain in the target compound may undergo electrophilic additions or polymerization. Applications: Used as a building block for heterocyclic synthesis (e.g., indoles or benzofurans) .
Cyclohexene Derivatives
- Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate Structure: Incorporates bromo- and fluorophenyl groups into a cyclohexene ring system with ester and amino substituents. Key Differences: The cyclohexene core and additional functional groups (ester, amino) make this compound more polar and conformationally rigid compared to the linear butene chain of the target compound. Reactivity: Primarily used in amination reactions and crystal engineering due to hydrogen-bonding interactions (N–H⋯O) .
Polymerizable Butene Derivatives
- Functionalized Poly(1-butene) Structure: Derived from 1,2-polybutadiene via hydrogenation and thiol-ene reactions, introducing polar side chains (e.g., poly(3-caprolactone)). Key Differences: The target compound is a monomer, whereas this is a polymer.
Halogenated Aromatic Amines
- 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol Structure: A Schiff base with bromo, chloro, and hydroxyl groups. Key Differences: The imine (C=N) and hydroxyl groups enable metal coordination and pH-dependent reactivity, unlike the aliphatic butene chain in the target compound. Applications: Used in coordination chemistry and as a precursor for bioactive molecules .
Comparative Data Table
Biological Activity
2-Bromo-4-(2-chloro-6-fluorophenyl)-1-butene is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a butene backbone and multiple halogen substituents, suggests it may interact with various biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrClF, with a molecular weight of approximately 247.08 g/mol. The presence of bromine, chlorine, and fluorine atoms contributes to its distinctive chemical reactivity and interaction capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through covalent and non-covalent interactions. The halogenated functional groups can facilitate these interactions, leading to alterations in the activity or function of proteins, enzymes, or receptors involved in various biological pathways.
Antitumor Activity
Preliminary studies indicate that this compound may exhibit significant antitumor properties. Similar compounds have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with analogous structures have been reported to inhibit MCL-1, a protein involved in cell survival pathways, suggesting that this compound might also target similar pathways .
Antimicrobial Activity
Research has indicated that halogenated compounds often possess antimicrobial properties. Studies on related brominated compounds have demonstrated antibacterial and antifungal activities against various pathogens. The unique combination of bromine and chlorine in this compound may enhance its efficacy against microbial strains .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. These studies typically utilize the MTT assay to assess cell viability after treatment with varying concentrations of the compound. Results from similar compounds suggest that this compound could exhibit dose-dependent cytotoxicity against human cancer cells.
Structure-Activity Relationship (SAR)
A systematic SAR analysis has been performed on halogenated phenyl derivatives to understand how different substituents affect biological activity. This analysis indicates that the presence of electron-withdrawing groups like fluorine and chlorine significantly enhances the activity of these compounds by increasing their reactivity towards biological targets .
Data Tables
| Compound | Molecular Weight (g/mol) | Key Biological Activity | Targeted Pathway |
|---|---|---|---|
| This compound | 247.08 | Antitumor, Antimicrobial | Apoptosis, Cell Cycle Arrest |
| 2-Bromo-4-(2-fluorophenyl)-1-butene | 233.07 | Moderate Antitumor | MCL-1 Inhibition |
| 4-(2-Chloro-6-fluorophenyl)-1-butene | 214.63 | Low Antimicrobial | Enzyme Interaction |
Q & A
Basic: What are the recommended synthetic routes for 2-Bromo-4-(2-chloro-6-fluorophenyl)-1-butene?
Methodological Answer:
The synthesis typically involves halogenation and cross-coupling reactions. A plausible route includes:
Bromination : Introduce bromine at the 2-position of 4-(2-chloro-6-fluorophenyl)-1-butene via electrophilic substitution, using reagents like N-bromosuccinimide (NBS) under radical conditions .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, with purity verified by HPLC (>97%) .
Validation : Confirm regioselectivity via (chemical shifts for vinylic protons) and mass spectrometry (parent ion matching molecular weight).
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
X-ray crystallography is the gold standard:
Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Apply SHELXT for phase determination via intrinsic phasing algorithms .
Refinement : Refine parameters (atomic positions, thermal displacements) using SHELXL, achieving R-factor < 0.05 for high accuracy .
Visualization : Generate ORTEP diagrams (e.g., ORTEP-3) to illustrate bond angles and torsional strain .
Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., Gaussian 16) are employed:
Geometry Optimization : Optimize molecular structure at the B3LYP/6-311+G(d,p) level.
Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the bromine atom’s σ* orbital may dominate Suzuki-Miyaura coupling reactivity .
Transition-State Modeling : Identify energy barriers for possible reaction pathways (e.g., oxidative addition vs. transmetallation) .
Advanced: How to resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
Triangulation : Cross-validate NMR, IR, and mass spectrometry data with DFT-predicted spectra (e.g., chemical shifts).
Dynamic Effects : Account for solvent interactions (e.g., PCM model in DFT) and temperature-dependent conformational changes .
Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation/byproduct interference .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
NMR : and NMR (CDCl₃) to confirm substitution patterns (e.g., coupling constants for adjacent fluorine and chlorine atoms) .
Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl signatures).
Photoelectron Spectroscopy (PES) : Measure ionization energies (e.g., 9.55–9.62 eV for butene derivatives) to distinguish regioisomers .
Advanced: How does steric hindrance from the 2-chloro-6-fluorophenyl group influence reaction pathways?
Methodological Answer:
Steric Maps : Generate Connolly surfaces (software: Avogadro) to quantify steric bulk near the bromine atom.
Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 4-chlorophenyl derivatives) in Suzuki couplings .
X-ray Analysis : Measure dihedral angles between the aryl group and butene chain to assess torsional effects on reactivity .
Advanced: How to design experiments to probe thermal stability under varying conditions?
Methodological Answer:
Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition temperature.
Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks, monitoring purity via HPLC .
Mechanistic Insights : Use Arrhenius plots to model degradation kinetics and identify dominant pathways (e.g., dehydrohalogenation) .
Basic: What are the challenges in purifying this compound, and how are they addressed?
Methodological Answer:
Byproduct Removal : Use flash chromatography (hexane:EtOAc 10:1) to separate brominated isomers.
Crystallization : Recrystallize from ethanol/water to remove halogenated impurities; monitor via melting point analysis (mp 65–66°C for analogs) .
Quality Control : Validate purity with GC-MS and elemental analysis (C, H, Br, Cl within ±0.3% theoretical) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
